molecular formula C13H16FNO4 B12962288 Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate

Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate

Cat. No.: B12962288
M. Wt: 269.27 g/mol
InChI Key: FCNJVZZJIPEERA-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is an organic compound that is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in chemical reactions. The fluorine atom can also enhance the compound’s stability and bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

methyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17)

InChI Key

FCNJVZZJIPEERA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C(=O)OC

Origin of Product

United States

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